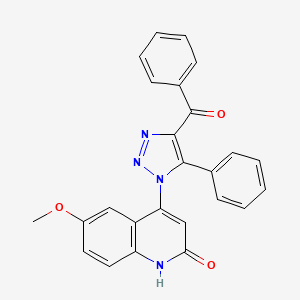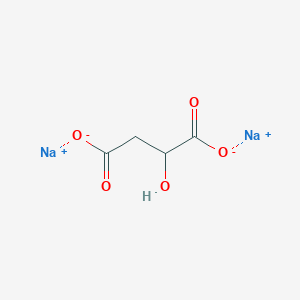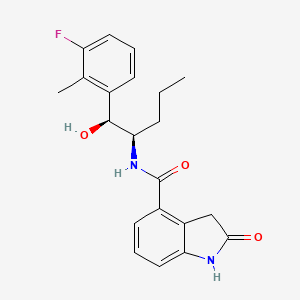
A1AT modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A1AT modulator 1 is a compound known for its potent inhibition of Z alpha-1-antitrypsin polymerization. Alpha-1-antitrypsin is a protein produced in the liver that functions as a protease inhibitor, specifically targeting neutrophil elastase. This compound exhibits a pIC50 of 8.3, indicating its high efficacy in inhibiting the polymerization process .
Análisis De Reacciones Químicas
A1AT modulator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups present in the compound.
Aplicaciones Científicas De Investigación
A1AT modulator 1 has a wide range of scientific research applications. It is primarily used in the study of alpha-1-antitrypsin deficiency-related lung diseases, such as chronic obstructive pulmonary disease (COPD) and emphysema . By increasing the levels of functional alpha-1-antitrypsin in the bloodstream, this compound helps mitigate the destructive effects of neutrophil elastase on lung tissue.
Mecanismo De Acción
The mechanism of action of A1AT modulator 1 involves stabilizing the alpha-1-antitrypsin protein, correcting its folding, or increasing its production . This compound works by enhancing the secretion of functional alpha-1-antitrypsin protein from liver cells into the bloodstream, thereby increasing its availability to neutralize neutrophil elastase. It also stabilizes the alpha-1-antitrypsin protein in the bloodstream, extending its half-life and enhancing its inhibitory activity .
Comparación Con Compuestos Similares
A1AT modulator 1 is unique in its ability to potently inhibit Z alpha-1-antitrypsin polymerization. Similar compounds include other alpha-1-antitrypsin modulators that aim to enhance or restore the function of the alpha-1-antitrypsin protein . These compounds may work through different mechanisms, such as correcting protein misfolding, increasing protein production, or stabilizing the protein in the bloodstream. The uniqueness of this compound lies in its high efficacy and specific targeting of Z alpha-1-antitrypsin polymerization .
Propiedades
Fórmula molecular |
C21H23FN2O3 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[(1S,2R)-1-(3-fluoro-2-methylphenyl)-1-hydroxypentan-2-yl]-2-oxo-1,3-dihydroindole-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-3-6-18(20(26)13-7-4-9-16(22)12(13)2)24-21(27)14-8-5-10-17-15(14)11-19(25)23-17/h4-5,7-10,18,20,26H,3,6,11H2,1-2H3,(H,23,25)(H,24,27)/t18-,20+/m1/s1 |
Clave InChI |
MSZBLPYPBQYDNI-QUCCMNQESA-N |
SMILES isomérico |
CCC[C@H]([C@H](C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
SMILES canónico |
CCCC(C(C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


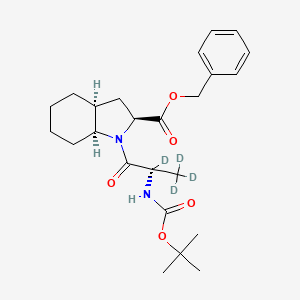

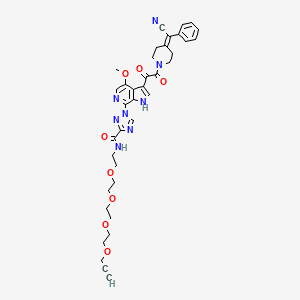
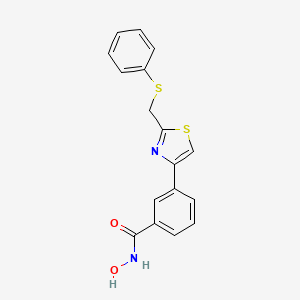
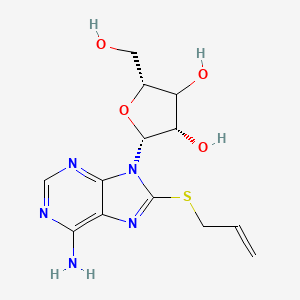
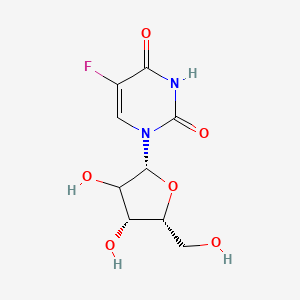
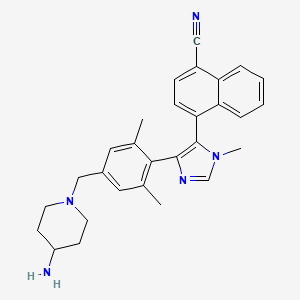
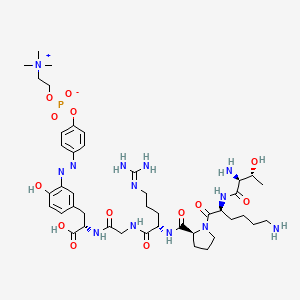
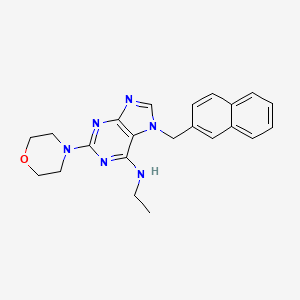
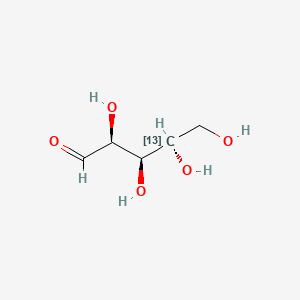
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
